NVP-TNKS656 is a potent, selective, and orally active small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2) []. Tankyrases are enzymes belonging to the poly(ADP-ribose) polymerase (PARP) superfamily that play a critical role in regulating the Wnt/β-catenin signaling pathway [, , ]. This pathway is frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and resistance to therapies [, , ]. By inhibiting TNKS1/2, NVP-TNKS656 effectively antagonizes the Wnt/β-catenin pathway, offering a promising therapeutic strategy for Wnt-driven cancers [, , ].
While specific chemical reactions involving NVP-TNKS656 are not extensively discussed in the provided literature, its primary mode of action involves binding to and inhibiting the enzymatic activity of TNKS1/2 []. This binding event disrupts the downstream signaling cascade of the Wnt/β-catenin pathway.
NVP-TNKS656 exerts its biological effects by inhibiting the enzymatic activity of TNKS1/2 [, , ]. Tankyrases typically promote the degradation of Axin, a negative regulator of the Wnt/β-catenin pathway. By inhibiting tankyrases, NVP-TNKS656 stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt/β-catenin signaling [, , ]. This inhibition ultimately leads to reduced cell proliferation, decreased metastasis, and suppression of epithelial-mesenchymal transition (EMT) in cancer cells [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2